molecular formula C13H24ClFN2O3 B2538069 (Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride CAS No. 2055841-23-9

(Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B2538069
CAS No.: 2055841-23-9
M. Wt: 310.79
InChI Key: DDOJUWQDUNEFQP-UHFFFAOYSA-N
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Description

(Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C13H23FN2O3Cl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Nucleophilic Substitution Reaction: Starting with piperidine derivatives, a nucleophilic substitution reaction can be employed to introduce the fluorine and hydroxymethyl groups.

  • Reduction and Fluorination: A precursor molecule can be reduced to introduce the hydroxymethyl group, followed by fluorination to add the fluorine atom.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the piperidine ring.

Scientific Research Applications

(Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride: has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(Piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride: is unique due to its fluorinated structure and hydroxymethyl group. Similar compounds include:

  • Piperidine derivatives: Other piperidine derivatives without fluorine or hydroxymethyl groups.

  • Fluorinated compounds: Other fluorinated compounds with different functional groups.

  • Hydroxymethyl compounds: Other compounds containing hydroxymethyl groups but lacking fluorine.

These similar compounds may have different biological activities and applications due to variations in their chemical structures.

Properties

IUPAC Name

piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O3.ClH/c14-13(10-17)3-7-16(8-4-13)12(18)19-9-11-1-5-15-6-2-11;/h11,15,17H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOJUWQDUNEFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(=O)N2CCC(CC2)(CO)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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